molecular formula C17H17ClN2O4 B2413709 N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1705249-70-2

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2413709
CAS No.: 1705249-70-2
M. Wt: 348.78
InChI Key: LILFPFQHIXICJJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound. It features a pyrrolidine ring, a chlorophenyl group, and a pyranone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the Pyranone Moiety: This could be done through esterification or etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of functional groups to higher oxidation states.

    Reduction: This could involve the reduction of carbonyl groups to alcohols.

    Substitution: This might include nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)pyrrolidine-1-carboxamide: Lacks the pyranone moiety.

    3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide: Lacks the chlorophenyl group.

Uniqueness

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-11-8-13(9-16(21)23-11)24-12-6-7-20(10-12)17(22)19-15-5-3-2-4-14(15)18/h2-5,8-9,12H,6-7,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILFPFQHIXICJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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